![molecular formula C13H18Cl2N2O2 B2525958 tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 1245622-39-2](/img/structure/B2525958.png)
tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H18Cl2N2O2 . It is also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate” is 305.20 . The linear formula is (CH3)3COCONHCH2CH2NH2 . For more detailed structural analysis, techniques like X-ray crystallography can be used .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.458 (lit.) and a density of 1.012 g/mL at 20 °C (lit.) . The boiling point is not specified .Scientific Research Applications
Antibiotic Development
Ceftolozane, a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in ceftolozane synthesis. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Palladium-Catalyzed Reactions
tert-Butyl carbamate finds utility in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines. Researchers use it as a versatile building block for various organic transformations .
Tetrasubstituted Pyrroles
Researchers have explored tert-butyl N-(2-aminophenyl)carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, making them valuable intermediates in organic synthesis .
Boronic Acid Derivatives
tert-Butyl (2-aminomethylphenyl)carbamate is a precursor to boronic acid derivatives. For instance, it can be converted to 4-(N-Boc-amino)phenylboronic acid pinacol ester, which has applications in cross-coupling reactions and medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKHANGUKIABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.